

# Spectrophotometric Determination of Paracetamol in Pharmaceutical Formulations: Application Notes and Protocols

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## Compound of Interest

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This document provides detailed application notes and experimental protocols for the quantitative determination of paracetamol (acetaminophen) in various pharmaceutical samples using spectrophotometric methods. These methods are widely employed in quality control and research due to their simplicity, rapidity, and cost-effectiveness.

## Overview of Spectrophotometric Methods

Spectrophotometry is a cornerstone of pharmaceutical analysis, relying on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing substance. For paracetamol, several spectrophotometric techniques are applicable:

- Direct UV-Visible Spectrophotometry: This is the most straightforward method, involving the measurement of paracetamol's intrinsic absorbance in the UV region, typically around 243-257 nm.[1][2][3] The solvent system can influence the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).[2][4]
- Colorimetric Methods: These methods involve a chemical reaction that produces a colored product, which is then measured in the visible region of the spectrum. These techniques enhance specificity and can be used for samples with interfering substances in the UV region. Common colorimetric reactions include:

- Reduction of iron(III) to iron(II) followed by complexation to form Prussian blue.[5]
- Reaction with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow chromogen.[6][7]
- Diazotization of the hydrolyzed product of paracetamol (p-aminophenol) and subsequent coupling with various reagents to form colored azo dyes.[8][9][10][11]
- Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum. It is particularly useful for resolving overlapping spectra in multi-component samples and for reducing baseline shifts.[12][13][14][15]

## Quantitative Data Summary

The following table summarizes the key performance parameters of various spectrophotometric methods for paracetamol determination, providing a basis for method selection and comparison.

Metho d Type	Reage nt(s)	$\lambda_{max}$ (nm)	Linear ity Range ( $\mu\text{g/mL}$ )	Molar Absor ptivity ( $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ )	Limit of Detecti on (LOD) ( $\mu\text{g/mL}$ )	Limit of Quanti ficatio n (LOQ) ( $\mu\text{g/mL}$ )	Recov ery (%)	Refere nce(s)
UV-Vis	Methan ol:Wate r (15:85)	243	2.5 - 14	-	-	-	98-101	[16]
UV-Vis	0.1N HCl	243	4 - 12	-	-	-	-	[3]
UV-Vis	Methan ol and phosph ate buffer pH 6.8	246	2 - 24	-	-	-	100.00- 102.10	[4]
Colorim etric	Iron(III) chloride ,							
Colorim etric	Potassi um hexacy anoferr ate(III)	~700	-	-	-	-	-	[5]
Colorim etric	p- dimethyl laminob enzalde hyde	450	1 - 5 ( $\text{mg/mL}$ )	-	-	-	-	[6]

Colorimetric	Diazotization with Histidine	430	0.5 - 25	$1.118 \times 10^4$	-	-	99.3-100.7	[8]
Colorimetric	Diazotization with 1-Naphthol	505	2 - 10	$1.68 \times 10^4$	-	-	97.8-103.4	[10]
Colorimetric	Ammonium molybdate	670	up to 6	$2.6 \times 10^4$	0.10	-	-	[17]
Derivative	Second-order derivative	246 (min peak)	5.0 - 30.0	-	-	-	-	[12]

## Experimental Protocols

### Method 1: Direct UV-Visible Spectrophotometry

This protocol is adapted from a standard UV-Vis spectrophotometric method for the assay of paracetamol in tablet formulation.[1][18]

#### 3.1.1. Materials and Reagents

- Paracetamol reference standard
- Methanol (Analytical Grade)
- Distilled or deionized water
- Paracetamol tablets (e.g., 500 mg)

- Volumetric flasks (50 mL, 100 mL)
- Pipettes
- UV-Vis Spectrophotometer

### 3.1.2. Preparation of Solutions

- Diluent Preparation: Prepare a mixture of methanol and water in a 15:85 v/v ratio.[16]
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of paracetamol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in 15 mL of methanol and make up the volume to the mark with water.
- Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 14 µg/mL using the diluent.
- Sample Preparation: a. Weigh and powder 20 paracetamol tablets to obtain a homogenous mixture. b. Accurately weigh a quantity of the powder equivalent to 100 mg of paracetamol and transfer it to a 100 mL volumetric flask. c. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve the paracetamol, and then make up the volume to the mark with the diluent. d. Filter the solution through a suitable filter paper. e. Dilute 1 mL of the filtered solution to 100 mL with the diluent to obtain a theoretical concentration of 10 µg/mL.

### 3.1.3. Spectrophotometric Measurement

- Set the UV-Vis spectrophotometer to scan from 400 to 200 nm.
- Use the diluent as a blank.
- Record the absorbance spectra of the working standard solutions and the sample solution.
- Determine the absorbance at the  $\lambda_{\text{max}}$  of paracetamol (approximately 243 nm).[1][2]
- Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations.

- Determine the concentration of paracetamol in the sample solution from the calibration curve.
- Calculate the amount of paracetamol in the tablet.

## Method 2: Colorimetric Determination via Azo Dye Formation

This protocol is based on the diazotization of hydrolyzed paracetamol followed by coupling with a suitable reagent.[\[8\]](#)[\[10\]](#)

### 3.2.1. Materials and Reagents

- Paracetamol reference standard
- Hydrochloric acid (HCl), 4M
- Sodium nitrite (NaNO<sub>2</sub>), 0.1% w/v solution
- Ammonium sulfamate, 0.5% w/v solution
- 1-Naphthol, 0.5% w/v solution in 4M NaOH
- Sodium hydroxide (NaOH)
- Paracetamol tablets
- Volumetric flasks, pipettes
- Visible Spectrophotometer

### 3.2.2. Preparation of Solutions

- Standard Stock Solution (100 µg/mL): Prepare as described in Method 1, using distilled water as the solvent.
- Sample Preparation: Prepare a stock solution of the paracetamol tablets in distilled water as described in Method 1.

### 3.2.3. Procedure for Color Development

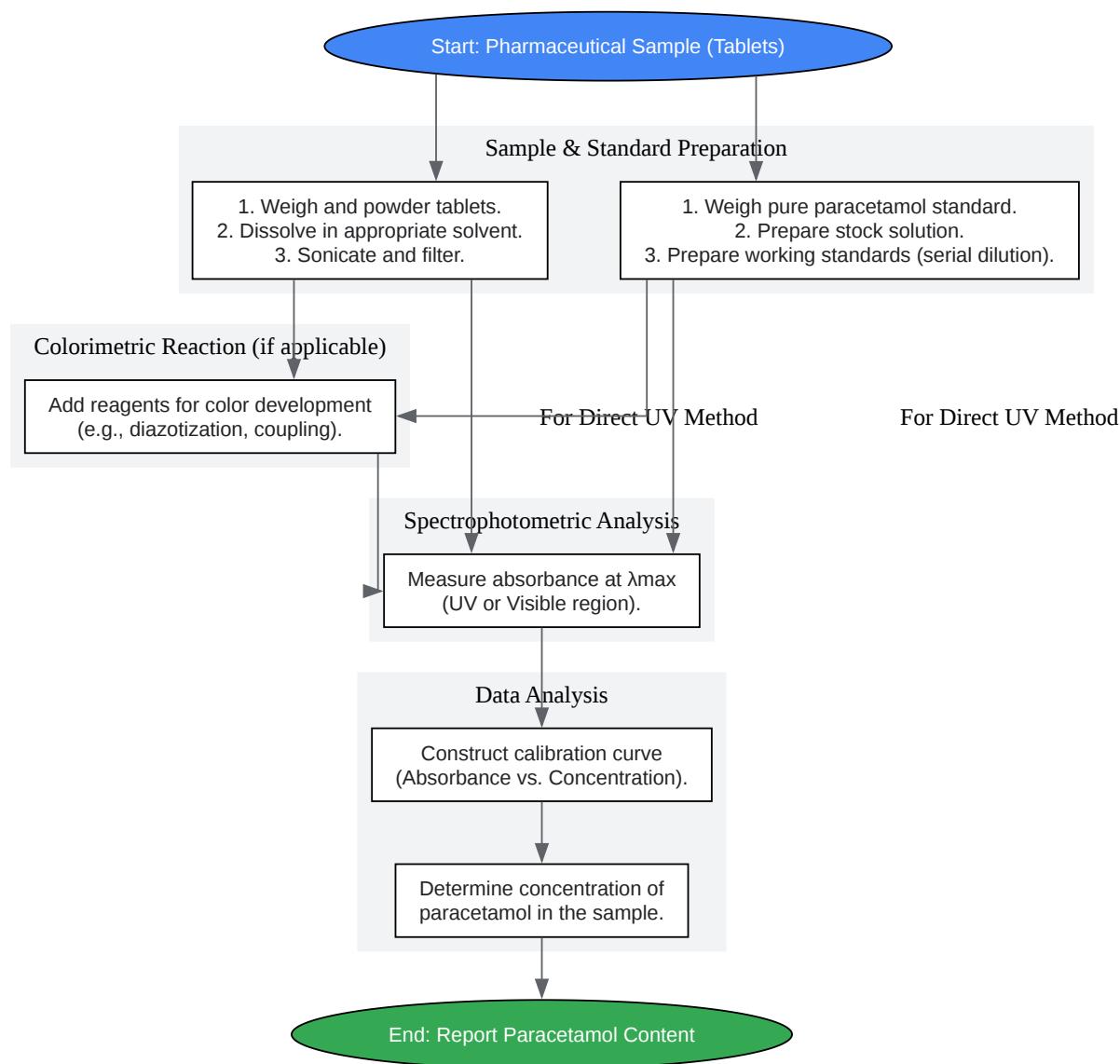
- Pipette aliquots of the standard or sample solution containing 2-10 µg/mL of paracetamol into a series of 25 mL volumetric flasks.[10]
- To each flask, add 0.6 mL of 4M HCl and 1 mL of 0.1% sodium nitrite solution. Mix well and allow to stand for 3 minutes for diazotization.[10]
- Add 1 mL of 0.5% ammonium sulfamate solution to destroy excess nitrous acid and let it stand for 2 minutes.[10]
- Add 1.5 mL of 0.5% 1-Naphthol solution as the coupling agent.[10]
- Make up the volume to 25 mL with distilled water.
- Prepare a reagent blank using distilled water instead of the paracetamol solution.

### 3.2.4. Spectrophotometric Measurement

- Measure the absorbance of the resulting azo dye at its  $\lambda_{max}$  (approximately 505 nm) against the reagent blank.[10]
- Construct a calibration curve and determine the concentration of paracetamol in the sample.

## Visualizations

## Experimental Workflow

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Caption: General experimental workflow for the spectrophotometric determination of paracetamol.

## Chemical Reaction Pathway: Colorimetric Method



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Caption: Reaction pathway for the colorimetric determination of paracetamol via diazotization.

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